molecular formula C23H24ClN3O3 B12737808 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- CAS No. 85063-15-6

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo-

Cat. No.: B12737808
CAS No.: 85063-15-6
M. Wt: 425.9 g/mol
InChI Key: MQHLPMREFUIAFH-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenoxyacetic acid with cyclohexylamine to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting tumor growth and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

CAS No.

85063-15-6

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C23H24ClN3O3/c24-18-11-5-7-13-20(18)30-15-21-26-19-12-6-4-10-17(19)23(29)27(21)14-22(28)25-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28)

InChI Key

MQHLPMREFUIAFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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